molecular formula C15H11NO3 B11865481 Methyl 4-(furan-2-YL)quinoline-7-carboxylate

Methyl 4-(furan-2-YL)quinoline-7-carboxylate

Cat. No.: B11865481
M. Wt: 253.25 g/mol
InChI Key: OMBYBTYIHPAYAZ-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-YL)quinoline-7-carboxylate is a heterocyclic compound that combines the structural features of quinoline and furan. Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while furan is a five-membered aromatic ring containing oxygen. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-YL)quinoline-7-carboxylate typically involves the construction of the quinoline ring followed by the introduction of the furan moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The furan ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-YL)quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 4-(furan-2-YL)quinoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-YL)quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Furan derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring and have similar chemical properties.

Uniqueness

Methyl 4-(furan-2-YL)quinoline-7-carboxylate is unique due to the combination of the quinoline and furan moieties in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 4-(furan-2-yl)quinoline-7-carboxylate

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-11-12(14-3-2-8-19-14)6-7-16-13(11)9-10/h2-9H,1H3

InChI Key

OMBYBTYIHPAYAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3

Origin of Product

United States

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